molecular formula C13H20NO2+ B119146 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium CAS No. 145832-34-4

4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium

Cat. No. B119146
M. Wt: 349.21 g/mol
InChI Key: ABALXERNRGILFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium, also known as AChMAT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AChMAT belongs to the class of quaternary ammonium compounds and is a derivative of choline.

Mechanism Of Action

The mechanism of action of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium involves the inhibition of acetylcholine esterase, which is an enzyme that breaks down acetylcholine. By inhibiting this enzyme, 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium helps to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory formation.

Biochemical And Physiological Effects

4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function and memory formation in animal studies. Additionally, 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have antioxidant properties, which can protect against oxidative stress and cell damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium for lab experiments is its ability to improve cognitive function and memory formation. This can be useful in studies that require animals to perform cognitive tasks or in studies that involve memory formation. However, one of the limitations of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium. One potential area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium for its potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium involves the reaction of choline chloride with paraformaldehyde and acetic anhydride. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium acts as an acetylcholine esterase inhibitor, which helps to increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function and memory formation.

properties

CAS RN

145832-34-4

Product Name

4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium

Molecular Formula

C13H20NO2+

Molecular Weight

349.21 g/mol

IUPAC Name

[4-(acetyloxymethyl)phenyl]methyl-trimethylazanium;iodide

InChI

InChI=1S/C13H20NO2.HI/c1-11(15)16-10-13-7-5-12(6-8-13)9-14(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1

InChI Key

ABALXERNRGILFS-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C.[I-]

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C.[I-]

synonyms

4-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium
4-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide
4-AMTMBM

Origin of Product

United States

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